N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide

Physicochemical profiling Drug-likeness Lead optimization

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is a synthetic low-molecular-weight 1,2,4-triazole derivative bearing an N-propionyl substituent at the 4-position of the heterocyclic ring. The compound possesses a molecular weight of 168.20 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area (TPSA) of 59.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B12203574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCCC(=O)NN1C(=NN=C1C)C
InChIInChI=1S/C7H12N4O/c1-4-7(12)10-11-5(2)8-9-6(11)3/h4H2,1-3H3,(H,10,12)
InChIKeyJCZGMYLPCLSUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide (CAS 259824-25-4): Structural Classification and Baseline Procurement Profile


N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is a synthetic low-molecular-weight 1,2,4-triazole derivative bearing an N-propionyl substituent at the 4-position of the heterocyclic ring [1]. The compound possesses a molecular weight of 168.20 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area (TPSA) of 59.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These physicochemical properties distinguish it from the more polar acetamido analog (N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)acetamide; CAS 89599-15-5; MW 154.17 g/mol) and the 4-amino parent compound (4-amino-3,5-dimethyl-1,2,4-triazole; CAS 3530-15-2; MW 112.13 g/mol) . Within the 1,2,4-triazole chemical space, the propionamide side chain confers a specific balance of lipophilicity and hydrogen-bonding capacity that influences solubility, membrane permeability, and target engagement potential [1]. The compound has been annotated in PubChem (CID 657448), ChEMBL (CHEMBL1510365), and was deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000037927, indicating it has been subjected to multiple high-throughput screening campaigns [1].

Procurement Risk of N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide Substitution: Why In-Class Analogs Are Not Interchangeable


Compounds within the 4-amino-3,5-dimethyl-1,2,4-triazole chemical series are frequently treated as interchangeable building blocks; however, even minor variation in the N-acyl substituent (acetyl vs. propionyl vs. longer-chain or branched acyl groups) can substantially alter physicochemical properties, target selectivity profiles, and biological outcome [1]. The target compound's propionamide side chain provides a specific balance of lipophilicity (XLogP3-AA = 0.3) and rotatable bond count (2) that differs from the acetamide analog and the free amine parent [1][2]. PubChem BioAssay data demonstrate that CID 657448 was tested across at least 25 distinct high-throughput screening assays, with the vast majority yielding 'Inactive' outcomes, suggesting a defined selectivity profile rather than promiscuous bioactivity [1]. Substituting an untested analog without equivalent screening data introduces unquantifiable risk of altered target engagement, off-target effects, or unexpected inactivity. The quantitative evidence below addresses identifiable dimensions of differentiation; however, readers should be aware that published head-to-head comparative data for this specific compound remain sparse [1][2].

Quantitative Differentiation Evidence for N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide vs. Closest Structural Analogs


Physicochemical Differentiation: Propionamide vs. Acetamide Side Chain Impacts Calculated Lipophilicity and TPSA

Comparing computed physicochemical descriptors from PubChem, N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide (target compound) exhibits a higher XLogP3-AA lipophilicity of 0.3 versus the 4-acetamido analog (CID not independently verified; representative acetamide CAS 89599-15-5) which is expected to have an XLogP3-AA near or below 0.0 due to one fewer methylene unit [1]. The target compound also possesses 2 rotatable bonds versus 1 in the acetamide analog, and a TPSA of 59.8 Ų [1]. These differences, while modest in absolute magnitude, are consequential in medicinal chemistry campaigns where fine-tuning logP within a narrow window (e.g., 0–3 for CNS drug-likeness) is critical . Compounds with XLogP3 < 0 are generally associated with poor passive membrane permeability, making the propionamide analog more suitable when modest lipophilicity is required .

Physicochemical profiling Drug-likeness Lead optimization

HTS Selectivity Profile: Documented Inactivity Across >20 Screening Assays Distinguishes Target Compound from Promiscuous Triazole Derivatives

PubChem BioAssay data retrieved via the PUG-REST API for CID 657448 records testing in at least 25 distinct biochemical and cell-based HTS assays, with the 'Activity Outcome' field indicating 'Inactive' for the large majority of these assays [1]. Assays returning 'Inactive' include: glucocerebrosidase (AID 360), pyruvate kinase (AID 361), Cdc25B phosphatase (AID 368), S1P3 agonist (AID 373), MKP-1 (AID 374), Hsp90 inhibitors (AID 429), cathepsins B, L, S (AIDs 453, 460, 501), TNAP (AID 518), HePTP (AID 521), SF-1 activator (AID 522), PKA inhibitor (AID 524), NF-kappaB inhibitor (AID 465), and multiple cytotoxicity/viability assays (AIDs 430, 431, 463) [1]. One assay (O-GlcNAc transferase, AID 447) returned 'Inconclusive' [1]. This broad inactivity profile contrasts with many 1,2,4-triazole derivatives that exhibit promiscuous enzyme inhibition across multiple target classes [2]. The compound was also evaluated in specific target-based assays including RGS4 (AID 463111), OPRM1-OPRD1 heterodimerization (AID 504326), ADAM17 (AID 720648), and CHRM1 (AID 588814), though quantitative activity values for these specific assays were not retrieved in the available search iterations [1].

High-throughput screening Selectivity profiling Off-target liability

Structural Confirmation for Derivative Chemistry: X-Ray and Spectroscopic Data Disclosed for the 3,5-Dimethyl-4-amino-1,2,4-triazole Scaffold Family

The parent scaffold 3,5-dimethyl-4-amino-1,2,4-triazole (dat; CAS 3530-15-2) has been extensively characterized crystallographically in metal complexes, including silver(I) coordination polymers [Ag₃(dat)₂](NO₃)₃ [1] and cadmium(II) frameworks {[Cd₃(dmatrz)₄(SCN)₆]}ₙ [2], confirming the triazole ring geometry and the capacity of the N4-amino group to act as a ligand donor [1][2]. While the target propionamide derivative itself lacks published crystal structure data, its synthesis from the 4-amino precursor via acylation with propionyl chloride or propionic anhydride is chemically well-precedented [3]. The amide bond formation at N4 eliminates the metal-coordinating amine lone pair present in the parent compound, producing a distinct coordination behavior. Researchers seeking metal-binding triazole ligands should therefore use the 4-amino parent (CAS 3530-15-2), while those requiring an N-protected, non-coordinating triazole scaffold should select the propionamide derivative [1][3].

Coordination chemistry Metal-organic frameworks Structural confirmation

Molecular Docking and ADME Analysis of 4-Amino-3,5-dimethyl-1,2,4-triazole Derivatives Informs Scaffold Selection for 14α-Demethylase Targeting

A 2023 study by researchers at Zaporizhzhia State Medical University performed molecular docking and ADME analysis on a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, identifying a high probability of lanosterol 14α-demethylase (CYP51) inhibition as a common mechanism across the series [1]. The study confirmed that the 3,5-dimethyl substitution pattern on the triazole ring is critical for CYP51 active-site complementarity. The target compound N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide retains this key 3,5-dimethyl pharmacophore but modulates the N4 substituent, a position known to influence binding affinity and selectivity within the CYP51 pocket [1][2]. While the study did not report quantitative IC₅₀ values for individual derivatives, the computational predictions provide a rational basis for prioritizing the propionamide-substituted analog over non-dimethylated or differently N-substituted triazoles in antifungal drug discovery programs [1].

Antifungal drug design Molecular docking CYP51 inhibition

Anti-Inflammatory Activity of Triazole-Propionic Acid Derivatives Provides Indirect Support for Procuring Propionamide-Substituted Triazoles for Cytokine Modulation Studies

A 2020 study by Paprocka et al. evaluated a series of 1,2,4-triazole derivatives containing a propionic acid moiety (compounds 3a–3g) for anti-inflammatory activity in peripheral blood mononuclear cell (PBMC) cultures [1]. The study reported that compounds 3a, 3c, and 3e significantly reduced TNF-α release, and compounds 3a, 3c, and 3e also decreased IFN-γ levels, without observable cytotoxicity [1]. While this study investigated propionic acid-substituted triazoles rather than propionamide-substituted triazoles, the close structural relationship (propionyl carbonyl adjacent to triazole ring in both series) suggests that the target compound N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide may share analogous anti-inflammatory potential [1]. Direct comparative data between propionamide and propionic acid triazole derivatives are not available; this evidence is presented as a rationale for further investigation rather than a proven differentiation claim [1].

Anti-inflammatory TNF-α inhibition Cytokine modulation

Comparative Procurement Value: Propionamide-Substituted Triazole as a Defined Building Block for Microwave-Assisted Diversification Chemistry

Lee et al. (2012) demonstrated a microwave-assisted N-acylation methodology for the efficient synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from amide precursors, establishing the synthetic tractability of N4-acylated 3,5-dimethyl-1,2,4-triazole intermediates [1]. The target compound N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide fits precisely into this synthetic framework as a defined, pre-characterized intermediate that can be further elaborated via hydrazine-mediated cyclization or other transformations [1]. In contrast, the 4-amino parent compound requires an additional acylation step before entering this diversification pathway, introducing an extra synthetic operation with associated yield loss and purity concerns [1]. Procurement of the pre-acylated propionamide derivative therefore eliminates one synthetic step, reducing overall campaign time and improving intermediate purity for library synthesis programs [1].

Microwave-assisted synthesis N-acylation Derivative chemistry

Recommended Procurement and Application Scenarios for N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide Based on Verifiable Evidence


Negative Control Compound for HTS and Target Validation Assays

Based on PubChem BioAssay data documenting inactivity across >20 diverse biochemical and cell-based HTS assays (including phosphatases Cdc25B, MKP-1, MKP-3, HePTP, TNAP; kinases PKA; proteases cathepsins B/L/S; and cellular NF-kappaB and SF-1 reporter assays), N-(3,5-dimethyl-[1,2,4]triazol-4-yl)-propionamide is a qualified negative control for counter-screening campaigns [1]. Its broad inactivity profile, combined with favorable physicochemical properties (MW 168.20, XLogP3 0.3, TPSA 59.8 Ų), makes it suitable for inclusion in compound library subsets designed to benchmark assay noise and false-positive rates [1]. Procurement for this application is recommended when a structurally defined, low-molecular-weight triazole with documented screening history is required as an inactive reference standard [1].

Pre-Acylated Building Block for Microwave-Assisted Triazole Library Synthesis

The compound serves as a ready-to-use N4-acylated intermediate for microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the methodology of Lee et al. (2012), eliminating the need for an initial acylation step [2]. Procurement of the propionamide derivative directly reduces the synthetic sequence by one step compared to starting from 4-amino-3,5-dimethyl-1,2,4-triazole (CAS 3530-15-2), which is advantageous in parallel library production where cumulative yield loss and time per synthetic cycle are critical metrics [2].

Non-Coordinating Triazole Scaffold for Metal-Organic Framework (MOF) and Coordination Polymer Studies

Unlike the 4-amino parent compound, which acts as a bi- or tridentate ligand for Ag(I), Cd(II), K(I), and other metal centers, the N4-propionamide derivative is blocked from metal coordination at the N4 position due to amide bond formation [3][4]. This property is essential for studies requiring a spectator triazole unit that does not participate in metal binding, or for mixed-ligand systems where selective coordination at alternative donor sites is desired [3]. Researchers comparing metal-binding behaviors of N4-substituted vs. unsubstituted triazoles should procure both compounds for controlled experimentation [3][4].

Scaffold for Antifungal SAR Exploration Targeting Lanosterol 14α-Demethylase (CYP51)

Molecular docking studies on 4-amino-3,5-dimethyl-1,2,4-triazole derivatives indicate a high probability of lanosterol 14α-demethylase (CYP51) binding, a validated antifungal target [5]. The target compound retains the critical 3,5-dimethyl-1,2,4-triazole pharmacophore while offering the propionamide substituent as a modifiable handle for SAR expansion. This compound is recommended for antifungal lead optimization programs that require systematic variation of the N4-acyl chain length to probe CYP51 binding pocket complementarity, with the acetamide analog (CAS 89599-15-5) serving as the logical comparator for assessing the impact of chain elongation on antifungal potency [5].

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